molecular formula C17H17NO3 B4023480 N-(3-acetylphenyl)-2-methoxy-2-phenylacetamide

N-(3-acetylphenyl)-2-methoxy-2-phenylacetamide

Cat. No. B4023480
M. Wt: 283.32 g/mol
InChI Key: RPUMPNBISJALFO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds structurally related to N-(3-acetylphenyl)-2-methoxy-2-phenylacetamide involves several key steps, such as acetylation, esterification, and ester interchange. For example, in the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide, N-methylaniline is acetylated with chloracetyl chloride, followed by esterification and ester interchange, resulting in high yields and demonstrating a general pathway for synthesizing acetamide derivatives (Zhong-cheng & Wan-yin, 2002).

Molecular Structure Analysis

The molecular structure of related compounds like 2-acetamido-N-benzyl-2-(methoxyamino)acetamides has been characterized, revealing extended conformations and specific interplanar angles between amide groups. This structural information helps understand the steric and electronic configurations that influence the compound's reactivity and properties (Camerman et al., 2005).

Chemical Reactions and Properties

N-(3-Amino-4-methoxyphenyl)acetamide serves as an intermediate in the production of azo disperse dyes, highlighting the compound's role in chemical synthesis and the importance of selectivity and yield in its production process (Zhang Qun-feng, 2008). This illustrates the compound's versatility and its potential for facilitating various chemical reactions.

Physical Properties Analysis

The analysis of physical properties is crucial for understanding the behavior of N-(3-acetylphenyl)-2-methoxy-2-phenylacetamide in different conditions. While specific data on this compound were not identified, related research on acetamide derivatives provides insights into solubility, melting points, and crystalline structures, which are essential for predicting the compound's stability and suitability for particular applications.

Chemical Properties Analysis

Chemical properties such as reactivity with other compounds, stability under various conditions, and the ability to undergo specific transformations are key to exploring the utility of N-(3-acetylphenyl)-2-methoxy-2-phenylacetamide. Studies on similar acetamide compounds reveal their potential as intermediates in synthesizing biologically active molecules and their interactions in biological systems (Mitsuya et al., 2000).

properties

IUPAC Name

N-(3-acetylphenyl)-2-methoxy-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-12(19)14-9-6-10-15(11-14)18-17(20)16(21-2)13-7-4-3-5-8-13/h3-11,16H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPUMPNBISJALFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C(C2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-acetylphenyl)-2-methoxy-2-phenylacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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